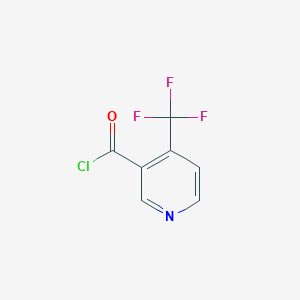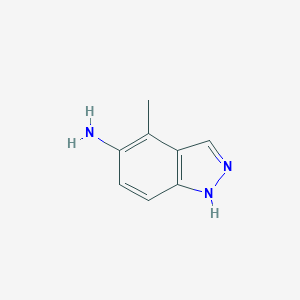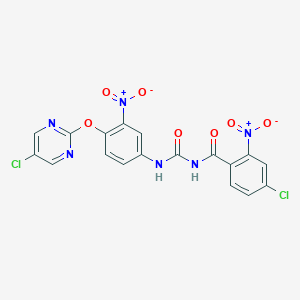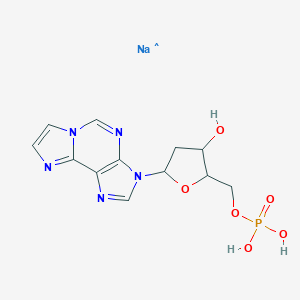
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt, also known as εdA-MP, is a modified nucleotide that is commonly used in scientific research. It is a fluorescent analog of adenosine monophosphate (AMP) that is used to study DNA damage and repair mechanisms.
Mécanisme D'action
εdA-MP acts as a DNA base analog, meaning it can be incorporated into DNA during replication. When incorporated into DNA, εdA-MP can cause structural changes that affect the DNA's ability to function properly. This can lead to DNA damage and activate DNA repair mechanisms.
Biochemical and Physiological Effects
εdA-MP has been shown to induce DNA damage and activate DNA repair mechanisms in vitro. In vivo studies have shown that εdA-MP can cause mutations and chromosomal abnormalities in cells. However, the physiological effects of εdA-MP in humans are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using εdA-MP in lab experiments is its ability to track DNA repair mechanisms in real-time using fluorescence microscopy. However, εdA-MP has limitations in terms of its stability and specificity. It is prone to degradation and can be incorporated into DNA at sites other than where damage has occurred, leading to false results.
Orientations Futures
Future research on εdA-MP could focus on improving its stability and specificity, as well as investigating its potential as a therapeutic agent for DNA damage-related diseases. Additionally, εdA-MP could be used in combination with other fluorescent nucleotides to study multiple aspects of DNA repair mechanisms simultaneously.
Méthodes De Synthèse
The synthesis of εdA-MP involves the reaction of 2'-deoxyadenosine with vinyl bromide in the presence of palladium catalysts. The resulting product is then converted to εdA-MP through a series of reactions involving phosphorylation and deprotection. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
εdA-MP is commonly used in scientific research to study DNA damage and repair mechanisms. It is a fluorescent analog of AMP that can be incorporated into DNA during replication. When DNA is damaged, enzymes called glycosylases recognize and remove the damaged base. The resulting gap is then filled in by DNA polymerase, which incorporates εdA-MP instead of AMP. This allows researchers to track the repair process in real-time using fluorescence microscopy.
Propriétés
Numéro CAS |
103213-55-4 |
|---|---|
Nom du produit |
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt |
Formule moléculaire |
C12H12N5Na2O6P |
Poids moléculaire |
378.23 g/mol |
InChI |
InChI=1S/C12H14N5O6P.Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;/h1-2,5-9,18H,3-4H2,(H2,19,20,21); |
Clé InChI |
CRICDNLLDOSMFW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



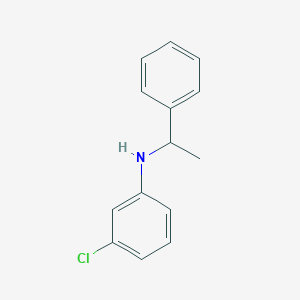
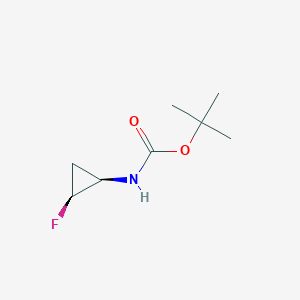
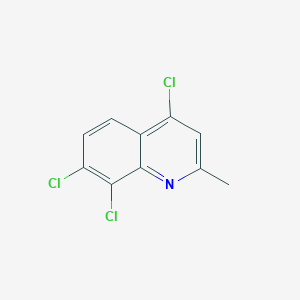
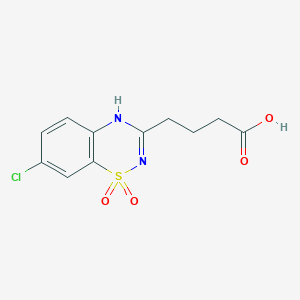



![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

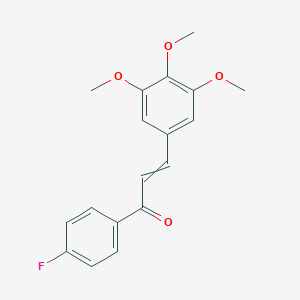
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
